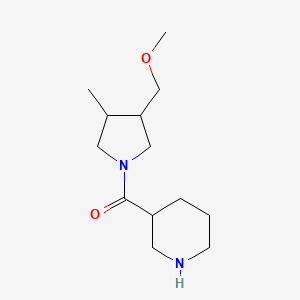
(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(piperidin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(piperidin-3-yl)methanone is a complex organic compound that features a pyrrolidine ring substituted with a methoxymethyl group and a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(piperidin-3-yl)methanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Substitution with Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride in the presence of a base.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a similar cyclization reaction involving a suitable precursor.
Coupling of Pyrrolidine and Piperidine Rings: The final step involves coupling the two rings through a carbonyl linkage, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as column chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, replacing the methoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(piperidin-3-yl)methanone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of (3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(piperidin-3-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxymethyl group can enhance the compound’s binding affinity to these targets, while the piperidine ring can modulate its pharmacokinetic properties. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
(3-Methylpyrrolidin-1-yl)(piperidin-3-yl)methanone: Lacks the methoxymethyl group, which can affect its binding affinity and pharmacokinetic properties.
(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)(piperidin-3-yl)methanone: Similar structure but with an ethoxymethyl group instead of a methoxymethyl group, which can influence its reactivity and solubility.
Uniqueness
The presence of the methoxymethyl group in (3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(piperidin-3-yl)methanone makes it unique in terms of its chemical reactivity and potential applications. This group can enhance the compound’s binding affinity to molecular targets and improve its solubility in various solvents, making it a valuable compound for research and industrial applications.
属性
分子式 |
C13H24N2O2 |
|---|---|
分子量 |
240.34 g/mol |
IUPAC 名称 |
[3-(methoxymethyl)-4-methylpyrrolidin-1-yl]-piperidin-3-ylmethanone |
InChI |
InChI=1S/C13H24N2O2/c1-10-7-15(8-12(10)9-17-2)13(16)11-4-3-5-14-6-11/h10-12,14H,3-9H2,1-2H3 |
InChI 键 |
VNCMZMRYTNUPEJ-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CC1COC)C(=O)C2CCCNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Fluorobenzo[b]thiophene-7-carbaldehyde](/img/structure/B13427442.png)

![(Z)-2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13427460.png)
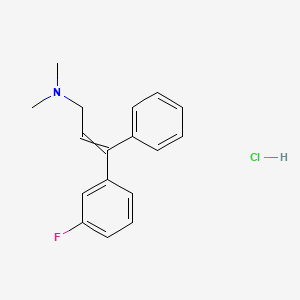
![(6aR,9S)-9-Ethoxy-6,6,9-trimethyl-3-pentyl-6a,7,8,9-tetrahydro-1H-benzo[c]chromene-1,4(6H)-dione](/img/structure/B13427465.png)

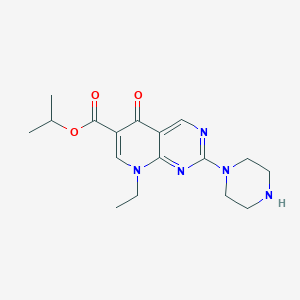
![3-(3-Chloro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine Hydrochloride](/img/structure/B13427481.png)

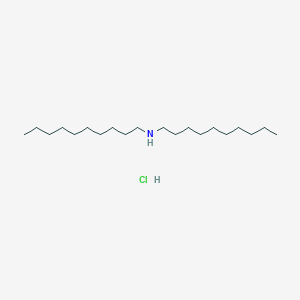
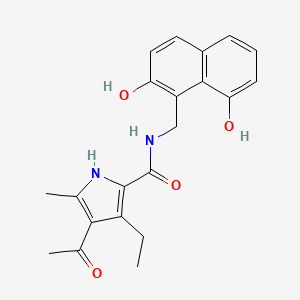
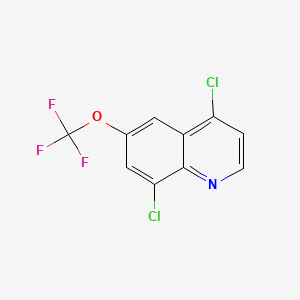
![tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamothioylamino]ethyl]carbamate](/img/structure/B13427495.png)
